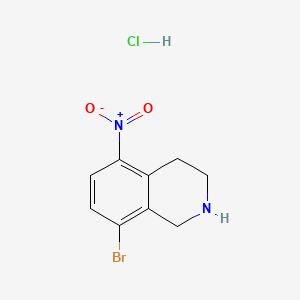
8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrN2O2·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and therapeutic lead compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and nitration of 1,2,3,4-tetrahydroisoquinoline. The process begins with the bromination of the aromatic ring, followed by nitration under controlled conditions to introduce the nitro group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Products may include quinoline derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used but can include various substituted tetrahydroisoquinolines.
科学的研究の応用
8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its bromine and nitro functional groups. These interactions can modulate biological pathways, leading to various pharmacological effects .
類似化合物との比較
- 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Comparison: 8-Bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and synthetic utility .
特性
分子式 |
C9H10BrClN2O2 |
|---|---|
分子量 |
293.54 g/mol |
IUPAC名 |
8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8;/h1-2,11H,3-5H2;1H |
InChIキー |
OZDIVHDQPJXPKR-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C(C=CC(=C21)[N+](=O)[O-])Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-(Dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl)benzenesulfonyl fluoride](/img/structure/B13499854.png)
![2,3,7-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13499855.png)

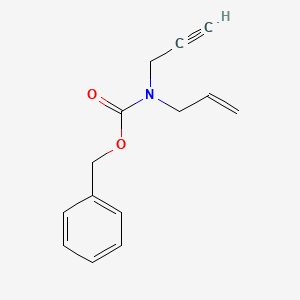
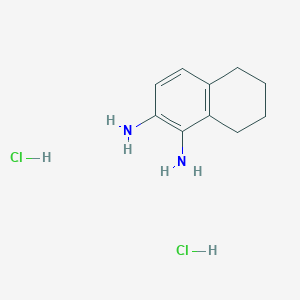
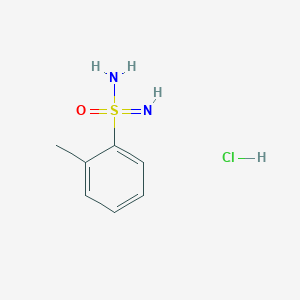
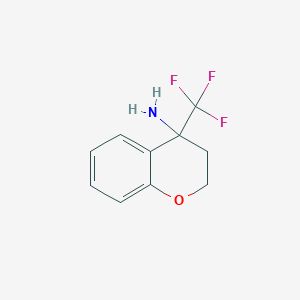

![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
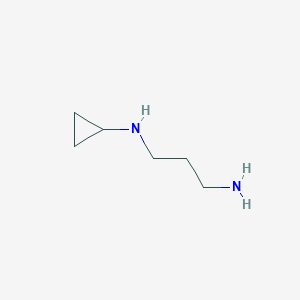

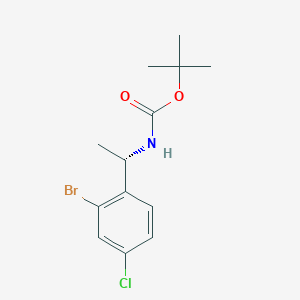
![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)

